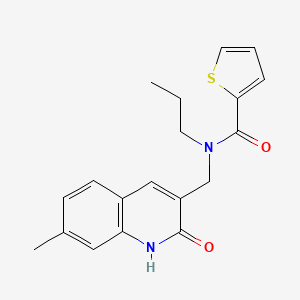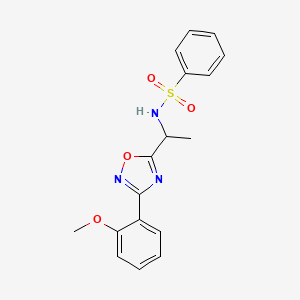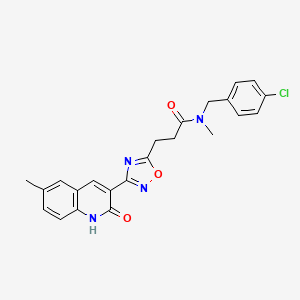![molecular formula C19H21ClN2O6S B7693281 N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7693281.png)
N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is a complex organic compound characterized by the presence of a benzodioxole ring, a chlorophenoxy group, and a butylsulfamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the chlorophenoxy group. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorophenoxy Group: This step involves the reaction of chlorophenol with chloroacetic acid under basic conditions to form the chlorophenoxyacetic acid.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the chlorophenoxyacetic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers with unique properties.
Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in the active site of enzymes, while the chlorophenoxy group can form hydrogen bonds with amino acid residues. The butylsulfamoyl moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide
- N-(1,3-benzodioxol-5-yl)-4-(ethylsulfamoyl)benzamide
- N-(1,3-benzodioxol-5-yl)-4-(methylsulfamoyl)benzamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is unique due to the presence of the butylsulfamoyl group, which can enhance its lipophilicity and improve its interaction with hydrophobic pockets in proteins. Additionally, the chlorophenoxy group can provide unique binding interactions that are not present in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-2-3-8-21-29(24,25)14-5-7-16(15(20)10-14)26-11-19(23)22-13-4-6-17-18(9-13)28-12-27-17/h4-7,9-10,21H,2-3,8,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNFIXITZKKTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

![3-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine](/img/structure/B7693211.png)
![N-(2-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7693228.png)
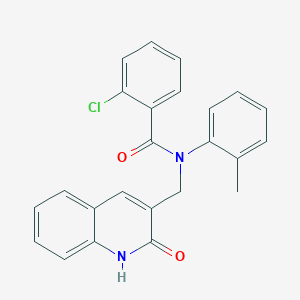
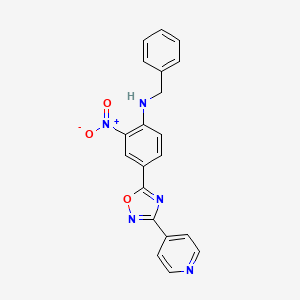
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7693254.png)
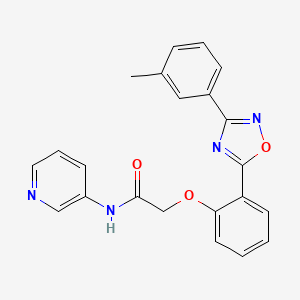
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)

